molecular formula C12H11NO3S2 B10884457 2-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)-3-phenylpropanoic acid

2-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)-3-phenylpropanoic acid

Cat. No.: B10884457
M. Wt: 281.4 g/mol
InChI Key: UYEXYXVZQPTYSV-UHFFFAOYSA-N
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Description

2-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)-3-phenylpropanoic acid is a compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)-3-phenylpropanoic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a thiazolidinone derivative with a phenylpropanoic acid derivative in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

2-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)-3-phenylpropanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives .

Scientific Research Applications

2-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)-3-phenylpropanoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit aldose reductase, an enzyme involved in the polyol pathway, which is implicated in diabetic complications . The molecular docking studies have identified key interactions with amino acid residues in the enzyme’s active site, contributing to its inhibitory activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)-3-phenylpropanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenylpropanoic acid moiety contributes to its potential therapeutic applications and differentiates it from other thiazolidinone derivatives .

Properties

Molecular Formula

C12H11NO3S2

Molecular Weight

281.4 g/mol

IUPAC Name

2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)-3-phenylpropanoic acid

InChI

InChI=1S/C12H11NO3S2/c14-10-7-18-12(17)13(10)9(11(15)16)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,15,16)

InChI Key

UYEXYXVZQPTYSV-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=S)S1)C(CC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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